Phosphocreatine di(tris) salt
Overview
Description
Synthesis Analysis
The synthesis of phosphorus compounds often involves reactions with phosphorus trichloride, as seen in the creation of tris(8-dimethylaminonaphthyl)phosphane and its hydrochloride salt, which is a seven-coordinate phosphorus compound formed by treating N,N-dimethyl-1-naphthylamine with butyllithium followed by phosphorus trichloride (Chandrasekaran et al., 2000). This method reflects a general approach to synthesizing complex phosphorus salts.
Molecular Structure Analysis
The molecular structure of phosphorus compounds can exhibit unique coordination, as demonstrated by tris(8-dimethylaminonaphthyl)phosphane. Its structure, a tricapped tetrahedron with nitrogen atoms as capping ligands, showcases the versatility and complexity of phosphorus compound structures (Chandrasekaran et al., 2000). Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Phosphorus compounds participate in a variety of chemical reactions, reflecting their diverse chemical properties. For example, tris(dimethylamino)phosphine serves as a thiophilic reagent, converting alkylthio(alkylseleno)phosphonium salts into chiral tertiary phosphines and phosphinites with high stereoselectivity (Omelańczuk & Mikołajczyk, 1984). This reactivity highlights the potential for designing specific phosphorus-based compounds through targeted chemical reactions.
Physical Properties Analysis
Phosphorus compounds exhibit a range of physical properties, influenced by their molecular structure and bonding. The stability and solubility of these compounds can vary significantly, affecting their practical applications. For instance, tris(3-hydroxypropyl)phosphine demonstrates versatility and exceptional stability at biological pH, highlighting its potential in biochemical systems (McNulty et al., 2015).
Chemical Properties Analysis
The chemical properties of phosphorus compounds, such as reactivity with disulfides and the formation of complexes, are of significant interest. Tris(2-carboxyethyl)phosphine (TCEP), for instance, is known for its ability to reduce disulfides efficiently, which is key for its use in various biochemical applications (Burns et al., 1991). Understanding these properties is essential for harnessing the full potential of phosphorus compounds in scientific research and industrial applications.
Scientific Research Applications
Electronics : Organophosphorus compounds, including phosphocreatine di(tris) salt, find applications in electronic devices such as organic light-emitting diodes, organic photovoltaic cells, dye-sensitized solar cells, and organic field-effect transistors (Joly, Bouit, & Hissler, 2016).
Polymerization : This salt initiates a fast and controlled anionic polymerization of methyl methacrylate in tetrahydrofuran, a solvent (Baskaran & Müller, 2000).
Antioxidant in Plastics : Tris-(2,4-ditert-butylphenyl)-phosphite, related to phosphocreatine di(tris) salt, serves as an antioxidant in plastic processing. Its solution thermodynamics are key for developing separation and purification processes (Yang et al., 2019).
Biochemical Studies : Sodium phosphocreatine is used for in vitro studies to understand the metabolic role of high-energy phosphate compounds (Ennor & Stocken, 1948).
Biochemical Systems : Tris(2-carboxyethyl)phosphine (TCEP), a derivative, is widely used for reducing disulfide bonds in biochemical systems (Cline et al., 2004).
Organic Syntheses and Textile Industries : Tetrakis(hydroxymethyl)phosphonium salts, related to phosphocreatine di(tris) salt, are air-stable and used in various organic syntheses and the textile industry (Moiseev & James, 2020).
Flame Retardant : Tri(2,4-di-tert-butylphenyl) phosphate, another derivative, is used as a flame retardant or plasticizer in electrical and electronic equipment (Kemsley, 2018).
Self-Healing Polymers : Tri-n-butylphosphine (TBP) catalyzes an air-insensitive disulfide metathesis reaction to produce self-healing and reshaping polymers at room temperature (Lei et al., 2014).
Organic Light-Emitting Diodes (OLEDs) : Tris(bidentate) Ir(III) complexes are employed as light-active components in phosphorescent OLEDs (Arroliga-Rocha & Escudero, 2018).
Catalysis in Aqueous Phase : Amphiphilic phosphines, including tris derivatives, are effective in catalysis within aqueous environments (Hanson, Ding, & Kohlpaintner, 1998).
Safety And Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is recommended to avoid dust formation and breathing vapors, mist, or gas . It is also advised not to let the product enter drains .
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPBKCOGWJTQMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N5O11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430608 | |
Record name | Phosphocreatine di(tris) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphocreatine di(tris) salt | |
CAS RN |
108321-17-1 | |
Record name | Phosphocreatine di(tris) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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